Sterelactone C

Description

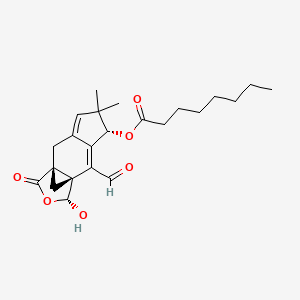

Sterelactone C is a tetracyclic isolactarane-type sesquiterpenoid isolated from the mycelial culture of Stereum sp. IBWF 01060 . Its structure, characterized by six fused rings and an 8-carbon side chain, was elucidated via 2D NMR spectroscopy, revealing critical functional groups such as oxirane (oxygen-containing ring) and aldehyde moieties . These structural features contribute to its potent antifungal activity against phytopathogens like Magnaporthe grisea, Fusarium graminearum, and Phytophthora infestans. The compound’s bioactivity is hypothesized to arise from its masked dialdehyde system and unsaturated aldehyde groups, which may act as cross-linking agents, disrupting fungal cell integrity .

Properties

Molecular Formula |

C23H30O6 |

|---|---|

Molecular Weight |

402.5 g/mol |

IUPAC Name |

[(1S,4S,9S,12R)-2-formyl-12-hydroxy-5,5-dimethyl-10-oxo-11-oxatetracyclo[7.3.1.01,9.03,7]trideca-2,6-dien-4-yl] octanoate |

InChI |

InChI=1S/C23H30O6/c1-4-5-6-7-8-9-16(25)28-18-17-14(10-21(18,2)3)11-22-13-23(22,15(17)12-24)20(27)29-19(22)26/h10,12,18,20,27H,4-9,11,13H2,1-3H3/t18-,20-,22-,23-/m1/s1 |

InChI Key |

MIYIESSPGYJWFP-KPUOSGPGSA-N |

Isomeric SMILES |

CCCCCCCC(=O)O[C@@H]1C2=C([C@@]34C[C@]3(CC2=CC1(C)C)C(=O)O[C@H]4O)C=O |

Canonical SMILES |

CCCCCCCC(=O)OC1C2=C(C34CC3(CC2=CC1(C)C)C(=O)OC4O)C=O |

Synonyms |

sterelactone C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Sterelactone C belongs to a family of four isolactarane derivatives (Sterelactones A–D) with shared spectral properties but distinct structural and functional differences. Below is a systematic comparison:

Structural Features

| Compound | Ring Count | Side Chain Length (Carbons) | Key Functional Groups |

|---|---|---|---|

| A | 5 | Undisclosed (shorter than C) | Oxirane, aldehyde |

| B | 6 | 6 | Oxirane, aldehyde |

| C | 6 | 8 | Oxirane, aldehyde |

| D | 6 | 6 | Oxirane, aldehyde |

- Ring Systems : Sterelactone A uniquely possesses a pentacyclic core, while B, C, and D share a hexacyclic framework.

- Side Chain : Sterelactone C’s 8-carbon side chain is the longest in the group, a critical factor in its enhanced bioactivity .

Bioactivity Profiles

| Compound | Antifungal Activity | Additional Bioactivities |

|---|---|---|

| A | Moderate | None reported |

| B | Moderate | None reported |

| C | High | None reported |

| D | Lower than C | Weak chemotactic activity (nematodes) |

- Antifungal Efficacy : Sterelactone C exhibits the strongest inhibition of fungal spore germination and hyphal growth, attributed to its extended side chain enhancing molecular interactions with fungal cell components .

- Chemotactic Activity : Sterelactone D uniquely shows weak nematode chemotaxis, suggesting divergent structure-activity relationships (SAR) within the group .

Structure-Activity Relationships (SAR)

Side Chain Length : The 8-carbon chain in Sterelactone C maximizes antifungal potency, likely by improving membrane permeability or target binding affinity. Shorter chains (e.g., in B and D) reduce efficacy .

Ring Architecture : The hexacyclic framework in B, C, and D may confer greater conformational rigidity compared to Sterelactone A, optimizing spatial alignment for target engagement.

Q & A

Q. What experimental methodologies are critical for characterizing Sterelactone C’s structural and functional properties?

To confirm the identity and purity of Sterelactone C, researchers must employ techniques such as X-ray crystallography (for stereochemical resolution), nuclear magnetic resonance (NMR) spectroscopy (for functional group analysis), and high-resolution mass spectrometry (HRMS) (for molecular weight validation). For known analogs, cross-referencing spectral data with literature is essential, while novel derivatives require full synthetic protocols and purity assessments (e.g., HPLC) .

Q. How can researchers optimize synthetic pathways for Sterelactone C to improve yield and scalability?

Methodological optimization involves iterative design of reaction conditions (e.g., solvent polarity, temperature, catalyst selection) and real-time monitoring via thin-layer chromatography (TLC) or in-situ spectroscopy. Fractional factorial designs can identify critical variables affecting yield, while green chemistry principles (e.g., atom economy) enhance scalability without compromising efficiency .

Q. What strategies ensure reproducibility in bioactivity assays for Sterelactone C?

Reproducibility requires strict adherence to standardized protocols, including cell line validation (e.g., STR profiling), positive/negative controls, and blinded data collection. Dose-response curves should be replicated across independent experiments, with statistical rigor (e.g., ANOVA, p-value thresholds) applied to minimize batch effects .

Q. How should researchers address discrepancies in Sterelactone C’s reported pharmacological profiles?

Conflicting data may arise from assay variability (e.g., differential cell permeability) or compound instability. Researchers should re-evaluate experimental conditions (e.g., buffer pH, incubation time) and employ orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays). Meta-analyses of published datasets can identify systemic biases or contextual factors (e.g., tissue-specific effects) .

What criteria define a well-structured research question for studying Sterelactone C’s mechanism of action?

Effective questions follow the P-E/I-C-O framework: P opulation (e.g., specific enzyme or pathway), E xposure/I ntervention (e.g., Sterelactone C dosage), C omparison (e.g., untreated controls or analogs), and O utcome (e.g., inhibition kinetics). Questions must be testable via accessible data and avoid overbroad scopes (e.g., "How does Sterelactone C work?" vs. "Does Sterelactone C inhibit Protein X in Model Y?") .

Advanced Research Questions

Q. How can computational modeling enhance the design of Sterelactone C derivatives with improved target specificity?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding affinities and conformational stability. QSAR (quantitative structure-activity relationship) models identify pharmacophores, while free-energy perturbation calculations (e.g., FEP+) optimize substituent effects. Cross-validation with experimental IC50 data is critical to refine predictive accuracy .

Q. What statistical approaches resolve multi-omics data contradictions in Sterelactone C’s polypharmacological effects?

Integrative analyses (e.g., pathway enrichment via DAVID, weighted gene co-expression networks) reconcile transcriptomic, proteomic, and metabolomic datasets. Bayesian hierarchical models account for technical noise, while machine learning (e.g., random forests) prioritizes biomarkers linked to phenotypic outcomes. Contradictions often arise from temporal or spatial resolution limits, necessitating time-course or single-cell experiments .

Q. How do researchers validate off-target effects of Sterelactone C in complex biological systems?

Chemoproteomic approaches (e.g., activity-based protein profiling) combined with CRISPR-Cas9 knockout screens identify unintended interactors. In vivo models (e.g., transgenic organisms) with tissue-specific reporters quantify off-target engagement. Dose-escalation studies with pharmacokinetic monitoring distinguish pharmacologically relevant effects from artifactual binding .

Q. What frameworks guide the prioritization of Sterelactone C research gaps in a saturated literature landscape?

Systematic reviews (PRISMA guidelines) coupled with bibliometric tools (e.g., VOSviewer) map knowledge clusters and underexplored areas. Gap analysis matrices rank questions by feasibility (resource availability), novelty (citation trends), and translational potential (clinical trial pipelines). Delphi methods consolidate expert consensus on high-impact targets .

Q. How can multi-institutional collaborations address methodological variability in Sterelactone C studies?

Harmonized protocols (e.g., SOPs for assay parameters) and shared reference standards (e.g., validated compound batches) minimize inter-lab variability. Data-sharing platforms (e.g., Zenodo) enable meta-analyses, while federated learning models allow collaborative algorithm training without raw data exchange. Contradictions are mitigated through pre-publication peer review of methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.